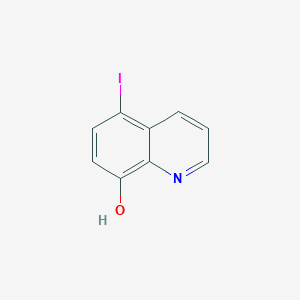
5-iodoquinolin-8-ol
Vue d'ensemble
Description
5-iodoquinolin-8-ol is an organic compound with the molecular formula C9H6INO. It is a derivative of 8-quinolinol, where an iodine atom is substituted at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
5-iodoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Biology: The compound is studied for its antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications, including the treatment of fungal and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
5-Iodoquinolin-8-ol, also known as 5-Iodo-8-quinolinol or 8-Quinolinol, 5-iodo-, is primarily used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine . It is considered the drug of choice for treating asymptomatic or moderate forms of amebiasis .
Mode of Action
It is known to be bacteriostatic . It acts by chelation of ferrous ions essential for metabolism .
Biochemical Pathways
The compound interferes with the ion homeostasis of the pathogen, acting as a metal chelator for zinc, copper, and iron . This interference with essential metal ions disrupts the biochemical pathways of the pathogen, inhibiting its growth and reproduction .
Pharmacokinetics
Topical absorption of this compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin . Application of the compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .
Result of Action
The result of the action of this compound is the inhibition of the growth and reproduction of the pathogen, leading to its eventual elimination from the host organism . It can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . The effect on the cell membrane is different depending on different concentrations of the compound .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as the presence of metal ions in the environment . The antifungal effects of the compound can be reversed by exogenous addition of metal ions . Conversely, the minimum inhibitory concentration of the compound is decreased in media supplemented with exogenous metal chelators .
Analyse Biochimique
Biochemical Properties
5-Iodoquinolin-8-ol has been found to have antibacterial and antifungal properties . It acts as a chelator, forming bonds with central copper atoms at two or more points . This interaction with copper ions suggests that it may interact with enzymes and proteins that require copper as a cofactor .
Cellular Effects
The compound has been shown to have significant effects on cells, particularly in the context of fungal infections . For instance, it can inhibit hyphae formation and biofilm formation in Candida albicans . It also disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate and redistribute metals, particularly copper . This chelation can interfere with the function of enzymes that require these metals as cofactors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . For example, it has been observed that the compound’s ability to inhibit yeast-hyphae transition and biofilm formation in Candida albicans can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in a study involving mice, it was found that the compound could restore memory deficits induced by copper–cholesterol when administered at certain dosages .
Metabolic Pathways
This compound can interfere with ion homeostasis, acting as a metal chelator for zinc, copper, and iron . This suggests that it may be involved in metabolic pathways that involve these metals .
Transport and Distribution
It is known that the compound can disrupt the cell membrane and induce membrane depolarization , which could potentially influence its distribution within cells.
Subcellular Localization
Given its ability to disrupt cell membranes and chelate metals , it is possible that it may localize to areas of the cell where these metals are concentrated.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodoquinolin-8-ol typically involves the iodination of 8-quinolinol. One common method includes the reaction of 8-quinolinol with sodium iodide and sodium hypochlorite in methanol. The reaction is carried out at room temperature for 30 minutes, followed by cooling to -30°C for another 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-iodoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydroxyquinoline compounds.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and material science .
Comparaison Avec Des Composés Similaires
5-Chloro-7-iodo-8-quinolinol: Known for its antibacterial and antifungal properties.
8-Hydroxyquinoline: A parent compound with broad applications in chemistry and medicine.
Uniqueness of 5-iodoquinolin-8-ol: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions makes it particularly valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-iodoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQZNPQQZDQDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157344 | |
| Record name | 5-Iodo-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13207-63-1 | |
| Record name | 5-Iodo-8-quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-5-iodoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?
A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.
Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?
A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.
Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?
A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
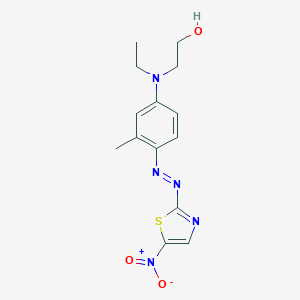
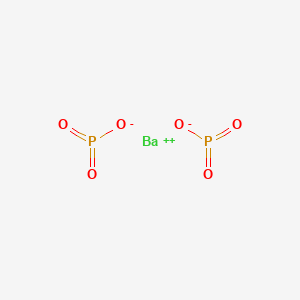
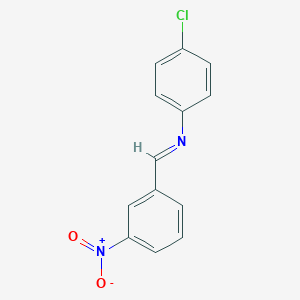
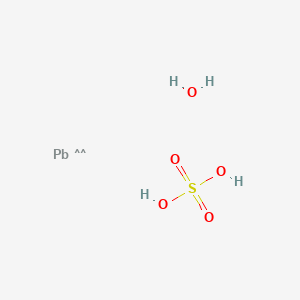
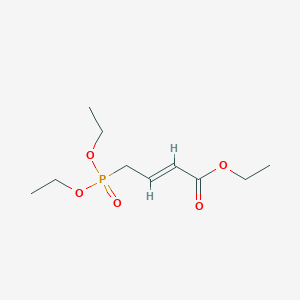
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
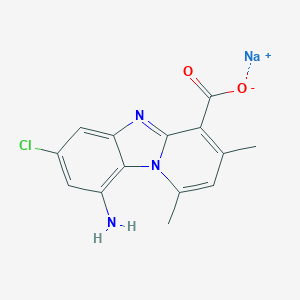
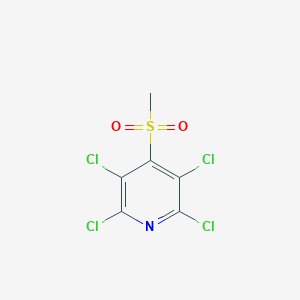
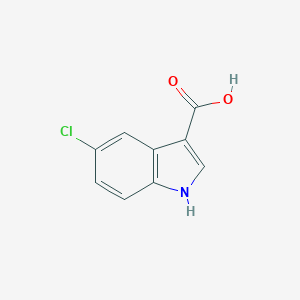
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)


